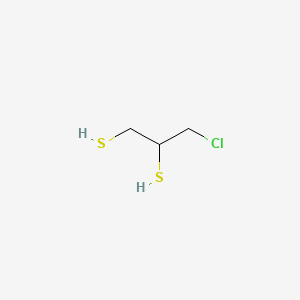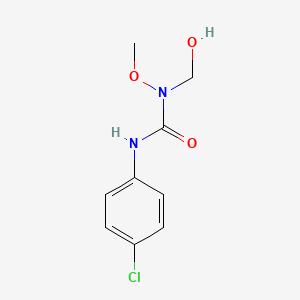
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C25H22NClO4. It is a pyridinium salt, characterized by the presence of an ethyl group and three phenyl groups attached to the pyridine ring, along with a perchlorate anion. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyridine with an ethylating agent, such as ethyl iodide, in the presence of a base. The reaction is carried out under reflux conditions to ensure complete ethylation of the pyridine nitrogen. The resulting product is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced pyridinium compounds. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
1-Ethyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate: Similar structure but with a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activities.
Properties
CAS No. |
56524-86-8 |
|---|---|
Molecular Formula |
C25H22ClNO4 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-ethyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C25H22N.ClHO4/c1-2-26-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(26)22-16-10-5-11-17-22;2-1(3,4)5/h3-19H,2H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NYPHWBQPTRTMQD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
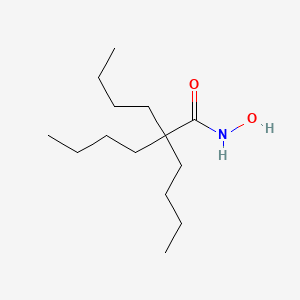

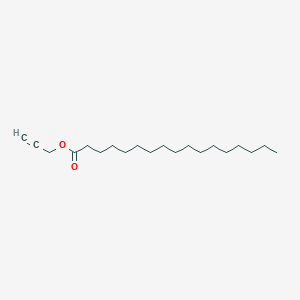
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
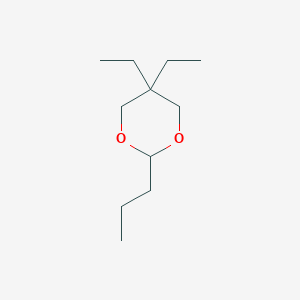




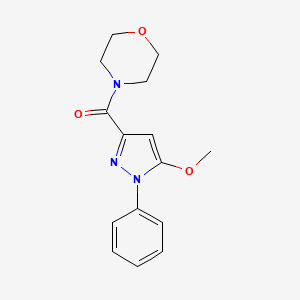
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
